2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPTPFVUNCUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324538 | |
| Record name | 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852400-07-8 | |
| Record name | 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine typically involves the reaction of morpholine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific chloromethylating agent used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts, such as trimethyl borate, can enhance the reaction rate and yield of the desired product. Additionally, purification techniques, such as distillation or recrystallization, are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can yield amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of essential cellular processes, ultimately resulting in cell death or growth inhibition. The specific molecular targets and pathways involved may vary depending on the biological context and the specific application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity: The target compound’s 2-chloromethyl group enhances electrophilicity compared to analogs like (2S)-2-(4-chlorophenyl)morpholine, which lacks a reactive chloromethyl site .
Synthetic Routes :
- Chloroethyl/methyl precursors are common in morpholine synthesis. For example, 4-(2-chloroethyl)morpholine (CAS 35203-82-2) is synthesized via alkylation of morpholine with 2-chloroethyl reagents .
- The target compound likely derives from a similar pathway, substituting 2-chlorobenzyl chloride for benzyl or alkyl halides .
Physicochemical Properties :
- Lipophilicity : The target compound’s XLogP3 is estimated to be higher than 4-benzyl-2-(chloromethyl)morpholine (XLogP3 ~2.5) due to the additional chlorine atom and aromatic substituent .
- Hydrogen Bonding : Morpholine’s oxygen atom facilitates hydrogen bonding, as seen in N-(2-chloroethyl)morpholine derivatives, which form extended hydrogen-bonded chains .
Applications :
- Pharmaceutical Intermediates : Compounds like 4-(4-chloropyrimidin-2-yl)morpholine (CAS 24192-96-9) are used in kinase inhibitor synthesis . The target compound may serve a similar role.
- Coordination Chemistry : Chloromethyl-substituted morpholines act as ligands for transition metals (e.g., Pt complexes) .
Biological Activity
Overview
2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits significant interactions with biological macromolecules and has been investigated for its mechanisms of action, including its role as an alkylating agent.
The compound's structure allows it to participate in various chemical reactions, predominantly nucleophilic substitutions and alkylation processes. The chloromethyl group is particularly reactive, enabling the formation of covalent bonds with nucleophilic sites in DNA and proteins, which can lead to cellular damage or death.
The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can inhibit essential cellular processes, leading to growth inhibition or apoptosis in cancer cells. Specifically, it has been noted that this compound can affect various signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, its derivatives have shown activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, which, while lower than standard antibiotics like ceftriaxone, suggests potential for further development .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that it can induce cytotoxic effects on various cancer cell lines through mechanisms involving DNA damage and disruption of cellular signaling pathways. For example, studies have demonstrated that morpholine derivatives similar to this compound can significantly inhibit the proliferation of cancer cells, showcasing IC50 values in the micromolar range .
Study 1: Antibacterial Efficacy
In a comparative study examining the antibacterial efficacy of morpholine derivatives, this compound was tested alongside other compounds. The results indicated that while it possessed antibacterial activity, it was less effective than traditional antibiotics like ceftriaxone. The study highlighted the need for structural modifications to enhance its potency against resistant strains .
Study 2: Anticancer Potential
A separate investigation focused on the anticancer potential of morpholine derivatives found that this compound exhibited significant cytotoxicity against HeLa cells (human cervical cancer) and CaCo-2 cells (colon adenocarcinoma). The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, revealing that the compound effectively induced G0/G1 phase arrest and increased apoptotic cell populations .
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Alkylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | +20% vs. DMF |
| Temperature | 0–5°C during alkylation | Reduces byproducts |
| Catalyst | TBAB (5 mol%) | +15% efficiency |
| Reaction Time | 12 hours (Step 2) | Completes conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
